2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
2-(4-Fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fluorinated heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide core substituted with a 4-fluorobenzyl group at position 2 and a 4-fluorophenyl group at position 4.
Its fluorine substituents may improve pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism, compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c20-14-5-3-13(4-6-14)12-23-19(25)24(16-9-7-15(21)8-10-16)18-17(28(23,26)27)2-1-11-22-18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLOJDSDROVVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 401.4 g/mol
- CAS Number : 1251708-06-1
The structure includes a pyrido-thiadiazine core with fluorobenzyl and fluorophenyl substituents, which may enhance lipophilicity and biological activity.
Anticancer Properties
Research indicates that thiadiazine derivatives exhibit significant anticancer properties. Notably, compounds similar to this compound have been shown to inhibit tumor growth and angiogenesis through modulation of key signaling pathways involved in cell proliferation and survival .
A study highlighted that certain thiadiazine analogs demonstrated an IC value of approximately 9.41 μM against DYRK1A, a kinase implicated in various cancers . The optimization of these compounds led to improved binding affinities (K values ranging from 71 to 185 nM), suggesting a promising avenue for cancer therapeutics.
Neuroprotective Effects
In addition to anticancer activity, there is emerging evidence regarding the neuroprotective effects of related compounds. For instance, derivatives have been investigated for their potential in treating neurological disorders such as epilepsy. The mechanisms involve modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .
Structure-Activity Relationship (SAR)
The SAR studies focus on the relationship between the chemical structure of the compound and its biological activity. Modifications at specific positions on the thiadiazine core have shown to significantly affect potency:
| Compound | Modification | K (nM) | IC (μM) |
|---|---|---|---|
| Original | - | 7300 | 9.41 |
| Compound 3-5 | p-Fluorobenzylamino | 71 | 4.32 |
| Compound 3-2 | p-Chlorobenzylamino | 185 | - |
These results indicate that para-substituted benzylamino groups enhance DYRK1A binding affinity compared to other substitutions .
Case Studies
Several case studies have explored the biological activity of this compound:
- Anticancer Activity : A study evaluated the effects of various thiadiazine derivatives on cancer cell lines. The findings demonstrated that modifications in the fluorobenzyl group significantly altered the cytotoxicity profiles against breast cancer cells.
- Neuroprotective Study : In a zebrafish model for epilepsy, related compounds were tested for their ability to reduce seizure frequency. The results indicated a promising potential for these compounds in managing epilepsy through neuroprotective mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide with structurally related compounds, emphasizing substituents, heterocyclic systems, and biological relevance:
Key Comparative Insights:
Substituent Effects: The target compound’s 4-fluorobenzyl and 4-fluorophenyl groups increase electronegativity and metabolic stability compared to analogs with methyl (e.g., Torasemide impurities) or non-fluorinated aryl groups .
Replacement of the pyrido ring with a thieno system () modifies aromaticity and electron distribution, impacting solubility and target selectivity .
Biological Relevance: Compounds with pyrido-thiadiazine dioxide scaffolds are associated with enzyme inhibition (e.g., carbonic anhydrases), suggesting the target compound may share similar mechanisms . Fluorinated analogs generally exhibit enhanced pharmacokinetic properties, such as prolonged half-life, compared to non-fluorinated derivatives like the Torasemide impurities .
Synthetic Considerations :
- Regioselective alkylation at the pyrido ring’s nitrogen atoms is influenced by steric hindrance; bulkier substituents (e.g., benzyl vs. methyl) may favor specific reaction pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires multi-step protocols with strict control of reaction conditions. Key steps include:
- Coupling reactions : Use fluorinated aromatic intermediates (e.g., 4-fluorobenzyl chloride) under inert atmospheres to minimize side reactions.
- Cyclization : Employ catalysts like Pd(PPh₃)₄ for pyridothiadiazine core formation, monitored via TLC/HPLC .
- Purification : Use column chromatography with gradient elution (hexane/EtOAc) followed by recrystallization in ethanol to achieve ≥95% purity .
- Critical Parameters : Temperature (60–80°C), solvent polarity (DMF for solubility), and pH (neutral to avoid hydrolysis of sulfone groups) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve the pyridothiadiazine core and fluorobenzyl substituents. Compare bond angles/lengths with similar structures (e.g., 1,3-thiazolidinone derivatives) to confirm stereochemistry .
- NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine substituent positions and ¹H/¹³C NMR for aromatic proton assignments (δ 7.2–8.1 ppm for fluorophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₂₁H₁₅F₂N₃O₃S: 427.08 g/mol) .
Q. How can researchers design initial biological screening assays to evaluate the compound’s therapeutic potential?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to the compound’s heterocyclic sulfone structure, which mimics ATP-binding motifs .
- In Vitro Assays :
- Enzyme inhibition (e.g., fluorescence-based assays for IC₅₀ determination).
- Cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7) .
- Controls : Include structurally similar derivatives (e.g., 3-methoxybenzyl analogs) to assess substituent-specific effects .
Advanced Research Questions
Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Substitution : Replace fluorobenzyl groups with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to evaluate effects on bioactivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfone groups) .
- Data Correlation : Compare IC₅₀ values with substituent Hammett constants (σ) to quantify electronic effects .
Q. How can in silico modeling be integrated with experimental data to predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to estimate logP (∼2.8), solubility (LogS = -4.5), and BBB permeability. Validate with in vitro Caco-2 assays .
- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4/2D6) using Schrödinger’s QikProp. Confirm via LC-MS metabolite identification .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity risks, corroborated by ALT/AST measurements in rodent models .
Q. What methodologies resolve contradictions in spectral data interpretation for structurally complex heterocycles like this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D COSY/HSQC and compare XRD data (e.g., dihedral angles of the pyridothiadiazine ring) .
- Dynamic NMR : Resolve rotational barriers of fluorobenzyl groups by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
- Computational DFT : Optimize geometry at the B3LYP/6-31G(d) level and simulate IR/UV spectra to match experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
